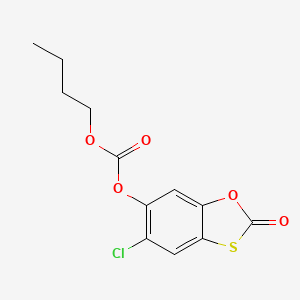
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-YL carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is a chemical compound with the molecular formula C12H11ClO5S. It is known for its unique structure, which includes a benzoxathiol ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate typically involves the reaction of 5-chloro-2-oxo-1,3-benzoxathiol with butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxathiol ring can be substituted by nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the carbonate ester.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxathiol derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are butanol and carbon dioxide.
Scientific Research Applications
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
- Ethyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate
Uniqueness
Butyl 5-chloro-2-oxo-1,3-benzoxathiol-6-yl carbonate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .
Properties
CAS No. |
313529-94-1 |
|---|---|
Molecular Formula |
C12H11ClO5S |
Molecular Weight |
302.73 g/mol |
IUPAC Name |
butyl (5-chloro-2-oxo-1,3-benzoxathiol-6-yl) carbonate |
InChI |
InChI=1S/C12H11ClO5S/c1-2-3-4-16-11(14)17-8-6-9-10(5-7(8)13)19-12(15)18-9/h5-6H,2-4H2,1H3 |
InChI Key |
KVBWTNHOSYLTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)

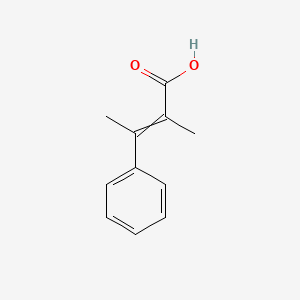
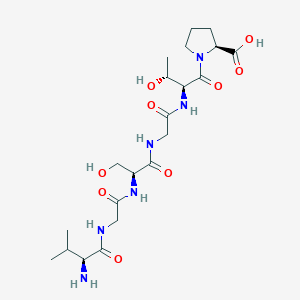
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
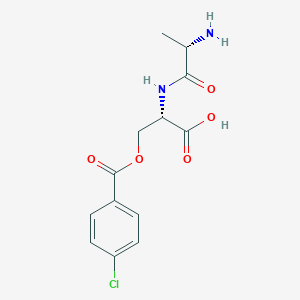
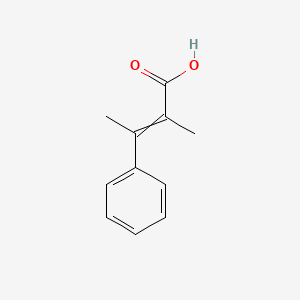
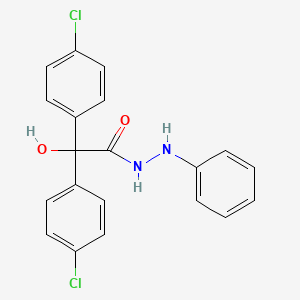
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
